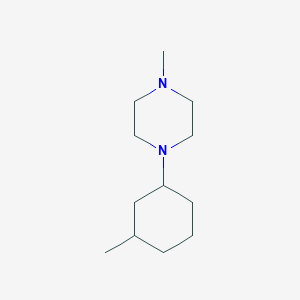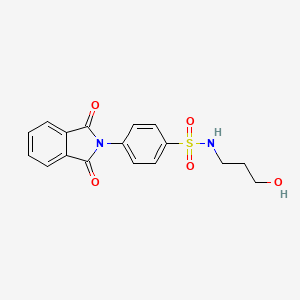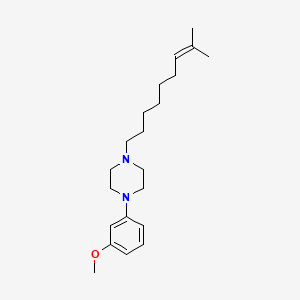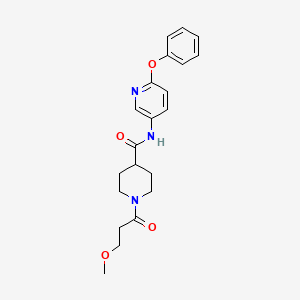![molecular formula C14H8INO3S B5164175 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)
5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione, also known as Furosemide, is a widely used diuretic medication that is commonly prescribed for the treatment of hypertension, congestive heart failure, and edema. The molecular formula of Furosemide is C12H11ClN2O5S, and its molecular weight is 330.7 g/mol.
作用機序
5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione works by inhibiting the Na+/K+/2Cl- cotransporter in the loop of Henle in the kidneys, which reduces the reabsorption of sodium, chloride, and water. This leads to an increase in the excretion of these substances, resulting in a diuretic effect. 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione also has vasodilatory effects, which can help to reduce blood pressure and improve blood flow to the kidneys.
Biochemical and Physiological Effects:
5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione has a number of biochemical and physiological effects on the body. In addition to its diuretic and vasodilatory effects, 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione can also cause electrolyte imbalances, particularly in the levels of potassium, calcium, and magnesium. 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione can also increase the excretion of uric acid, which can lead to hyperuricemia and gout. 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain conditions such as asthma and chronic obstructive pulmonary disease.
実験室実験の利点と制限
5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione has a number of advantages for use in lab experiments. It is a well-established diuretic medication with a known mechanism of action, making it a useful tool in the study of renal physiology and the regulation of fluid and electrolyte balance in the body. 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione is also relatively inexpensive and widely available. However, there are also limitations to the use of 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments. It can cause electrolyte imbalances, which can affect the results of experiments, and its effects on blood pressure and blood flow can also be a confounding factor in certain studies.
将来の方向性
There are a number of future directions for research on 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is the development of new diuretic medications with improved efficacy and fewer side effects. Another area of research is the use of 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione in the treatment of other conditions, such as acute kidney injury and heart failure. There is also interest in the use of 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione in combination with other medications, such as angiotensin-converting enzyme inhibitors and beta blockers, to improve outcomes in patients with hypertension and heart failure. Finally, there is ongoing research into the mechanisms of action of 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione and its effects on the body, which may lead to new insights into the regulation of fluid and electrolyte balance.
合成法
5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized by reacting 5-aminosalicylic acid with ethyl chloroacetate to obtain ethyl 5-(4-chloro-5-hydroxy-2-methylphenyl)-2-(hydroxymethyl)-4-methyl-1,3-thiazole-3-carboxylate. This intermediate product is then reacted with hydrazine hydrate to obtain 5-(4-chloro-5-hydroxy-2-methylphenyl)-2-hydroxy-N-(2-methyl-2-propanyl)-3-phenyl-4-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide. Finally, the product is reacted with iodine and furfural to obtain 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione.
科学的研究の応用
5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione has been widely used in scientific research for its diuretic properties and its ability to inhibit the Na+/K+/2Cl- cotransporter in the loop of Henle in the kidneys. This makes 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione an important tool in the study of renal physiology and the regulation of fluid and electrolyte balance in the body. 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione has also been used in studies of hypertension and congestive heart failure, as well as in research on the effects of diuretics on exercise performance.
特性
IUPAC Name |
(5Z)-5-[(5-iodofuran-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8INO3S/c15-12-7-6-10(19-12)8-11-13(17)16(14(18)20-11)9-4-2-1-3-5-9/h1-8H/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQQZSVFHSVIGN-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)I)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)I)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)

![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)
![2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)

![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)
![3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5164179.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5164185.png)




![2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5164223.png)